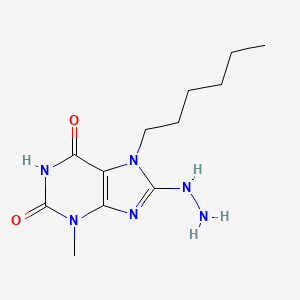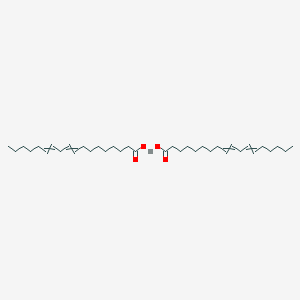
Copper(2+) dioctadeca-9,12-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(2+) dioctadeca-9,12-dienoate is a coordination compound where copper ions are complexed with dioctadeca-9,12-dienoate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(2+) dioctadeca-9,12-dienoate can be synthesized through the reaction of copper(II) salts with dioctadeca-9,12-dienoic acid. The reaction typically involves dissolving copper(II) acetate or copper(II) chloride in a suitable solvent, followed by the addition of dioctadeca-9,12-dienoic acid. The mixture is then stirred and heated under reflux conditions to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Copper(2+) dioctadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between Cu(II) and Cu(I) oxidation states.
Substitution: Ligand exchange reactions can occur, where the dioctadeca-9,12-dienoate ligands are replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Coordination: Coordination reactions typically occur in polar solvents such as water or methanol.
Major Products
Oxidation: The major products are often copper(I) complexes or copper oxides.
Substitution: New coordination compounds with different ligands.
Coordination: Mixed-metal or mixed-ligand complexes.
Aplicaciones Científicas De Investigación
Copper(2+) dioctadeca-9,12-dienoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and nanocomposites.
Mecanismo De Acción
The mechanism of action of Copper(2+) dioctadeca-9,12-dienoate involves its ability to interact with biological molecules and cellular components. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the compound can bind to proteins and enzymes, altering their activity and function.
Comparación Con Compuestos Similares
Copper(2+) dioctadeca-9,12-dienoate can be compared with other metal dioctadeca-9,12-dienoates, such as:
- Iron(2+) dioctadeca-9,12-dienoate
- Zinc(2+) dioctadeca-9,12-dienoate
- Nickel(2+) dioctadeca-9,12-dienoate
Uniqueness
This compound is unique due to its redox-active copper center, which allows it to participate in a wide range of chemical reactions and biological processes. This redox activity is not as pronounced in similar compounds with other metal centers.
Propiedades
Número CAS |
53404-08-3 |
|---|---|
Fórmula molecular |
C36H62CuO4 |
Peso molecular |
622.4 g/mol |
Nombre IUPAC |
copper;octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
Clave InChI |
CXGHLNDIGXESIH-UHFFFAOYSA-L |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium](/img/structure/B14094273.png)
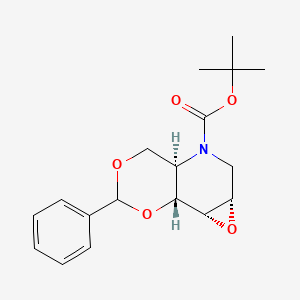
![2-(3-Ethoxypropyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094285.png)
![Propanedioic acid, 2-[(1R)-1-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-nitroethyl]-, 1,3-dimethyl ester](/img/structure/B14094291.png)
![5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14094294.png)
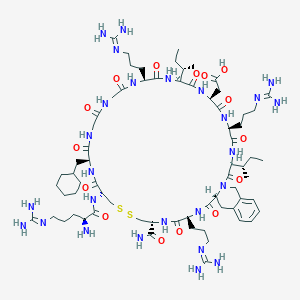
![8-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094308.png)
![5-(2,4-dichlorophenyl)-4-{[(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14094309.png)
![7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one]](/img/structure/B14094320.png)
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094332.png)
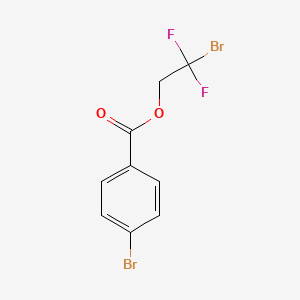
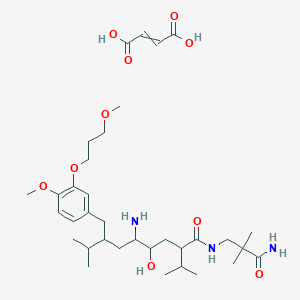
![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094362.png)
